

An In-depth Technical Guide to the Infrared Spectrum of Triethyl Phosphite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of **triethyl phosphite**, a crucial organophosphorus compound with applications in organic synthesis and as a ligand in organometallic chemistry. A thorough understanding of its vibrational properties through IR spectroscopy is essential for its characterization, quality control, and for monitoring its reactions in various chemical processes, including those relevant to drug development.

Data Presentation: Infrared Absorption Bands of Triethyl Phosphite

The following table summarizes the key absorption bands observed in the liquid-phase Fourier Transform Infrared (FTIR) spectrum of **triethyl phosphite**. The data has been compiled and interpreted based on spectra available from the NIST Chemistry WebBook and established knowledge of vibrational frequencies for organophosphorus compounds.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
2978	Strong	Asymmetric C-H stretching in CH ₃
2935	Strong	Asymmetric C-H stretching in CH ₂
2898	Strong	Symmetric C-H stretching in CH ₃ and CH ₂
1477	Medium	Asymmetric C-H bending in CH ₃
1446	Medium	Scissoring (bending) in CH ₂
1392	Medium	Symmetric C-H bending (umbrella mode) in CH₃
1164	Medium	C-C stretching
1027	Very Strong	Asymmetric P-O-C stretching
919	Strong	Symmetric P-O-C stretching
732	Strong	P-O-C bending / CH2 rocking

Interpretation of the Spectrum

The IR spectrum of **triethyl phosphite** is dominated by absorptions corresponding to the vibrations of its ethyl (CH₃CH₂) and phosphite (P(OR)₃) moieties.

- C-H Stretching Region (3000-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds within the ethyl groups. The peaks at 2978 cm⁻¹, 2935 cm⁻¹, and 2898 cm⁻¹ are assigned to the asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups.
- C-H Bending Region (1480-1360 cm⁻¹): The medium intensity bands at 1477 cm⁻¹, 1446 cm⁻¹, and 1392 cm⁻¹ correspond to the various bending vibrations (scissoring, asymmetric, and symmetric) of the C-H bonds in the methyl and methylene groups.



- Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information about the skeletal vibrations of the molecule.
 - The very strong and broad absorption centered around 1027 cm⁻¹ is the most characteristic feature of the spectrum and is assigned to the asymmetric stretching of the P-O-C bonds. The high intensity of this band is due to the large change in dipole moment associated with this vibration.
 - The strong peak at 919 cm⁻¹ is attributed to the symmetric stretching of the P-O-C bonds.
 - The band at 1164 cm⁻¹ is likely due to C-C stretching vibrations within the ethyl groups.
 - The strong absorption at 732 cm⁻¹ is characteristic of P-O-C bending vibrations, potentially coupled with CH₂ rocking modes.

Experimental Protocols

The presented data is based on a liquid-phase FTIR spectrum obtained under the following conditions, as detailed by the Pacific Northwest National Laboratory and available on the NIST Chemistry WebBook[1]:

- Instrumentation: Bruker Tensor 27 FTIR spectrometer.
- Sample Preparation: The spectrum was acquired from a neat liquid sample.
- Spectral Range: 7800 to 400 cm⁻¹.
- Resolution: 2.0 cm⁻¹.
- Number of Scans: 128 interferograms were averaged for the single-channel spectrum.
- IR Source: Silicon carbide glow bar.
- Beam Splitter: Broadband potassium bromide (KBr).
- Detector: DLTGS at room temperature.
- Apodization: Norton-Beer, Medium.

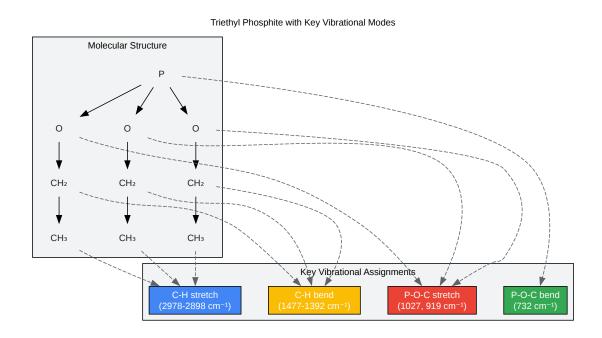


For general analysis of a liquid sample like **triethyl phosphite**, the following protocol is standard:

- Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Background Collection: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- Sample Analysis: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mandatory Visualizations Molecular Structure and Key Vibrational Modes



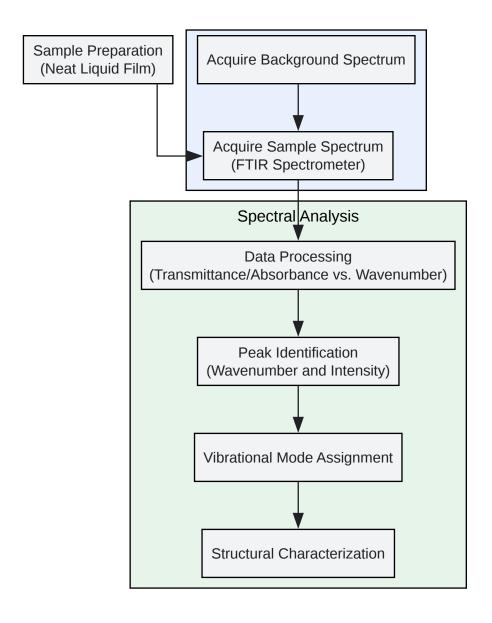


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Caption: Molecular structure of triethyl phosphite and its main IR vibrational modes.

Logical Workflow for IR Spectral Interpretation





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Caption: Workflow for the acquisition and interpretation of an IR spectrum.

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References





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- 1. Triethyl phosphite [webbook.nist.gov]
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